molecular formula C10H7BrS B8713854 2-Bromo-3-phenylthiophene CAS No. 10341-87-4

2-Bromo-3-phenylthiophene

Cat. No. B8713854
CAS RN: 10341-87-4
M. Wt: 239.13 g/mol
InChI Key: XXJDQMSXISTAFG-UHFFFAOYSA-N
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Description

2-Bromo-3-phenylthiophene is a useful research compound. Its molecular formula is C10H7BrS and its molecular weight is 239.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

10341-87-4

Molecular Formula

C10H7BrS

Molecular Weight

239.13 g/mol

IUPAC Name

2-bromo-3-phenylthiophene

InChI

InChI=1S/C10H7BrS/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h1-7H

InChI Key

XXJDQMSXISTAFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Phenylthiophene (0.58 g, 3.62 mmol) was dissolved in 15 mL of a 1:1 solution of CHCl3 and AcOH followed by the portion-wise addition of 0.77 g (4.3 mmol) of NBS. The mixture was stirred at room temperature for 1 h, poured into 25 mL of H2O, and diluted with 30 mL of hexanes. The organic layer was washed successively with 2×10 mL of 10% aqueous KOH solution, 2×10 mL of H2O, and 2×10 mL of brine, and concentrated in vacuo to provide 0.68 g (78% yield) of 2-bromo-3-phenylthiophene as an oil.
Quantity
0.58 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.77 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
30 mL
Type
solvent
Reaction Step Four

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